molecular formula C9H11BrN2O4S B8584820 Ethyl 2-(5-bromopyridine-3-sulfonamido)acetate

Ethyl 2-(5-bromopyridine-3-sulfonamido)acetate

Cat. No. B8584820
M. Wt: 323.17 g/mol
InChI Key: DGSBSFCDERQXEP-UHFFFAOYSA-N
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Patent
US08575184B2

Procedure details

A solution of 5-bromopyridine-3-sulfonyl chloride (3.5 g, 14 mmol) (described in the synthesis of Example 170) and glycine ethylester (2.1 g, 20 mmol), diisopropyl ethyl amine (2.6 g, 20 mmol) in THF (70 mL) was stirred at room temperature for 16 h. The reaction mixture was partitioned between saturated aqueous sodium chloride and ethyl acetate. The organic solution was separated, dried and evaporated under reduced pressure. The residue was purified using flash column chromatography using ethyl acetate/hexanes as eluent to obtain ethyl 2-(5-bromopyridine-3-sulfonamido)acetate (600 mg, 14%). LCMS Method I: retention time 1.31 min; [M+1]=323, 325.
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([S:8](Cl)(=[O:10])=[O:9])[CH:5]=[N:6][CH:7]=1.[CH2:12]([O:14][C:15](=[O:18])[CH2:16][NH2:17])[CH3:13].C(N(C(C)C)CC)(C)C>C1COCC1>[Br:1][C:2]1[CH:3]=[C:4]([S:8]([NH:17][CH2:16][C:15]([O:14][CH2:12][CH3:13])=[O:18])(=[O:10])=[O:9])[CH:5]=[N:6][CH:7]=1

Inputs

Step One
Name
Quantity
3.5 g
Type
reactant
Smiles
BrC=1C=C(C=NC1)S(=O)(=O)Cl
Name
Quantity
2.1 g
Type
reactant
Smiles
C(C)OC(CN)=O
Name
Quantity
2.6 g
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
70 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned between saturated aqueous sodium chloride and ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic solution was separated
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
BrC=1C=C(C=NC1)S(=O)(=O)NCC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 600 mg
YIELD: PERCENTYIELD 14%
YIELD: CALCULATEDPERCENTYIELD 13.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.